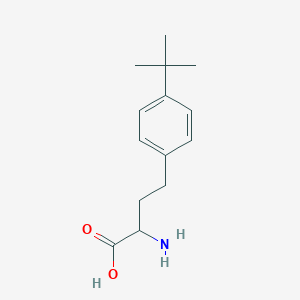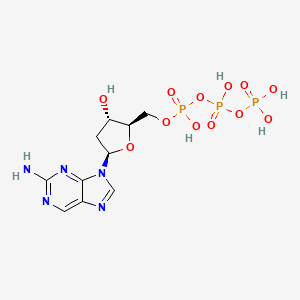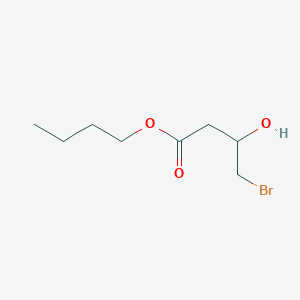
2,3,4,6-Tetrafluoro-6-iodohexa-2,4,5-trienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-Tetrafluoro-6-iodohexa-2,4,5-trienenitrile is a fluorinated organic compound with a unique structure that includes both fluorine and iodine atoms
Preparation Methods
The synthesis of 2,3,4,6-Tetrafluoro-6-iodohexa-2,4,5-trienenitrile typically involves the reaction of a fluorinated precursor with iodine under specific conditions. One common method involves the use of a solvent such as acetonitrile, with the reaction being carried out at elevated temperatures to facilitate the incorporation of iodine into the fluorinated framework . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,3,4,6-Tetrafluoro-6-iodohexa-2,4,5-trienenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to a variety of substituted products.
Oxidation and Reduction: The compound can participate in redox reactions, where the fluorine atoms play a significant role in stabilizing the resulting products.
Addition Reactions: The multiple double bonds in the triene structure allow for addition reactions with various reagents, forming more complex molecules.
Common reagents used in these reactions include halogens, organometallic compounds, and strong acids or bases. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
2,3,4,6-Tetrafluoro-6-iodohexa-2,4,5-trienenitrile has several scientific research applications:
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, particularly in the field of pharmaceuticals and agrochemicals.
Biological Studies: Its fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 2,3,4,6-Tetrafluoro-6-iodohexa-2,4,5-trienenitrile exerts its effects involves its ability to interact with various molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the generation of diverse products .
Comparison with Similar Compounds
2,3,4,6-Tetrafluoro-6-iodohexa-2,4,5-trienenitrile can be compared with other fluorinated compounds such as:
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane: Known for its use in organic semiconductors and electronic materials.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenethiol: Utilized in the synthesis of fluorinated aromatic compounds.
2,4,5,6-Tetrafluoro-1,3-phenylenediamine: Employed in the production of polymers and advanced materials.
The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity patterns.
Properties
CAS No. |
923294-37-5 |
|---|---|
Molecular Formula |
C6F4IN |
Molecular Weight |
288.97 g/mol |
InChI |
InChI=1S/C6F4IN/c7-3(1-5(9)11)6(10)4(8)2-12 |
InChI Key |
CKUSAMWAELHZNY-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(=C(C#N)F)F)F)=C(F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[c]phenanthren-4-amine](/img/structure/B14170790.png)
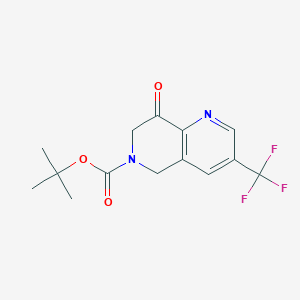
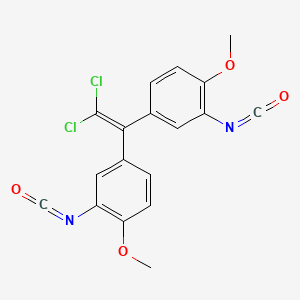
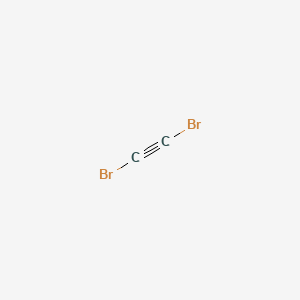
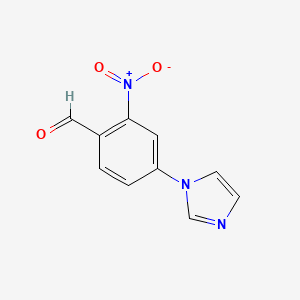
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14170826.png)
![[2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14170831.png)

![1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane](/img/structure/B14170837.png)
![8-Methyl-2-[(3-nitrophenoxy)methyl]imidazo[1,2-a]pyridine](/img/structure/B14170843.png)
![N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide](/img/structure/B14170845.png)
